3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with dimethylphenyl and fluorophenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the dimethylphenyl and fluorophenyl substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:
- N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide
- N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propanamide
- 6-(2,4-dimethylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20FN3OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-8-(2-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20FN3OS/c1-14-7-8-16(9-15(14)2)25-12-26-21(27)10-18(17-5-3-4-6-20(17)23)19(11-24)22(26)28-13-25/h3-9,18H,10,12-13H2,1-2H3 |
InChI Key |
HHAJUVZXINTZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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